Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate
Overview
Description
Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate is a chemical compound with the molecular formula C28H30N2O3 It is known for its complex structure, which includes a piperidine ring, a phenyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate typically involves multiple steps. One common method includes the reaction of piperidine with benzyl chloroformate in the presence of a base to form the intermediate benzyl piperidin-4-ylcarbamate. This intermediate is then reacted with 1-oxo-1-phenylpropan-2-yl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s functionality.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate: This compound itself.
Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(methyl)carbamate: A similar compound with a methyl group instead of a phenyl group.
Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(ethyl)carbamate: A similar compound with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl N-[1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl]-N-phenylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-22(27(31)24-13-7-3-8-14-24)29-19-17-26(18-20-29)30(25-15-9-4-10-16-25)28(32)33-21-23-11-5-2-6-12-23/h2-16,22,26H,17-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTMGXVFBCJAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705302 | |
Record name | Benzyl [1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl]phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936498-12-3 | |
Record name | Benzyl [1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl]phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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